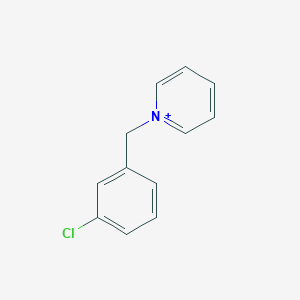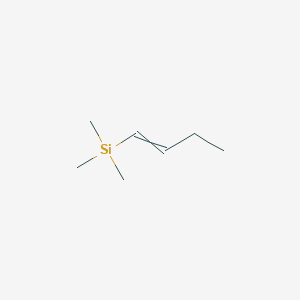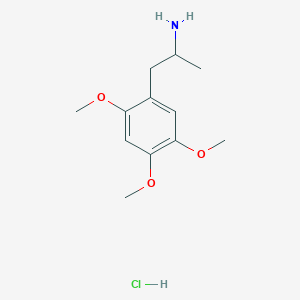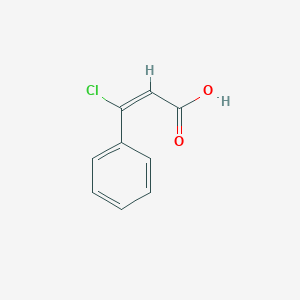![molecular formula C10H9N2O2S+ B231747 1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)
1-[(2-Nitro-3-thienyl)methyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Nitro-3-thienyl)methyl]pyridinium is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as NTMP and has been synthesized through several methods.
Wissenschaftliche Forschungsanwendungen
1-[(2-Nitro-3-thienyl)methyl]pyridinium has been the subject of scientific research due to its potential applications in various fields. This compound has been found to exhibit antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli. NTMP has also been shown to have antifungal activity against Candida albicans. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 1-[(2-Nitro-3-thienyl)methyl]pyridinium is not fully understood. However, it has been suggested that this compound may act by disrupting the cell membrane of microorganisms, leading to their death. It has also been proposed that NTMP may inhibit the activity of enzymes involved in the synthesis of essential cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. This compound has been shown to induce oxidative stress in bacterial cells, leading to the production of reactive oxygen species. NTMP has also been found to inhibit the growth of bacterial biofilms, which are communities of microorganisms that are highly resistant to antibiotics. In addition, this compound has been shown to have low toxicity in mammalian cells, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(2-Nitro-3-thienyl)methyl]pyridinium in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. Another advantage is its low toxicity in mammalian cells, which makes it a safer alternative to traditional antibiotics. However, one limitation of using NTMP in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 1-[(2-Nitro-3-thienyl)methyl]pyridinium. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of NTMP's potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of infectious diseases.
Synthesemethoden
1-[(2-Nitro-3-thienyl)methyl]pyridinium can be synthesized through several methods, including the reaction between 2-nitrothiophene and pyridine. This reaction is carried out in the presence of a catalyst, such as zinc chloride, and results in the formation of NTMP. Other methods of synthesis include the reaction between 2-chloro-3-nitrothiophene and pyridine, which is catalyzed by sodium hydride.
Eigenschaften
Molekularformel |
C10H9N2O2S+ |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
1-[(2-nitrothiophen-3-yl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C10H9N2O2S/c13-12(14)10-9(4-7-15-10)8-11-5-2-1-3-6-11/h1-7H,8H2/q+1 |
InChI-Schlüssel |
VSAWVLZBXARGIM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)





![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)


![2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)

